Zidovudine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/i1D3 |

InChI Key |

HBOMLICNUCNMMY-FIBGUPNXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

Zidovudine-d3: A Technical Overview for Researchers

An In-depth Guide to the Deuterated Analogue of a Landmark Antiretroviral Agent

Zidovudine, also known as Azidothymidine (AZT), was the first antiretroviral medication approved for the treatment of HIV/AIDS. Its deuterated analogue, Zidovudine-d3, plays a crucial role in modern pharmaceutical research and development, particularly in the fields of pharmacokinetics and bioanalysis. This technical guide provides a comprehensive overview of this compound, its chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and drug development professionals.

Core Concepts: Definition and Significance

This compound is the deuterium-labeled form of Zidovudine.[1] In this stable isotope-labeled analogue, three hydrogen atoms on the methyl group of the thymine base are replaced with deuterium atoms. Deuterium is a stable, non-radioactive isotope of hydrogen.

The primary significance of this compound lies in its application as an internal standard for quantitative bioanalytical assays, most commonly in liquid chromatography-mass spectrometry (LC-MS). The incorporation of deuterium increases the molecular weight of the compound by three Daltons, allowing it to be distinguished from the unlabeled parent drug by a mass spectrometer. Critically, its chemical and physical properties, including its chromatographic retention time and ionization efficiency, are nearly identical to those of Zidovudine. This characteristic makes it an ideal internal standard, as it can accurately account for variations in sample preparation and instrument response, leading to highly precise and accurate quantification of Zidovudine in complex biological matrices like plasma and tissue.

Chemical Structure and Properties

Zidovudine is a structural analogue of the endogenous nucleoside thymidine, with a key modification: the hydroxyl group at the 3' position of the deoxyribose ring is replaced by an azido (-N₃) group. This azido group is fundamental to its mechanism of action. In this compound, the modification is external to this core functional structure, preserving its biological relevance for analytical purposes.

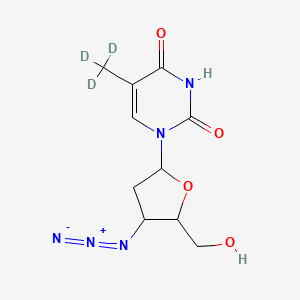

Caption: Chemical structure of this compound.

Data Presentation: Physicochemical Properties

The following tables summarize and compare the key quantitative data for Zidovudine and its deuterated analogue, this compound.

| Identifier | Zidovudine | This compound |

| IUPAC Name | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | 1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

| Synonyms | Azidothymidine, AZT, ZDV | Azidothymidine-d3, AZT-d3, ZDV-d3 |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₀D₃N₅O₄ |

| Molecular Weight | 267.24 g/mol | 270.26 g/mol |

| CAS Number | 30516-87-1 | 30516-87-1 (Unlabeled) |

| Physical Property | Zidovudine | This compound |

| Appearance | White to off-white crystalline solid | White to off-white solid |

| Melting Point | 106-122 °C | Not specified |

| Solubility (Water) | 25 mg/mL at 25 °C | Not specified |

| Solubility (Ethanol) | 67 mg/mL | Not specified |

Experimental Protocols

Synthesis of this compound

The general synthetic workflow is as follows:

Caption: General synthetic workflow for this compound.

Methodology Outline:

-

Starting Material: The synthesis begins with Thymidine-d3, where the methyl group on the pyrimidine ring is perdeuterated.

-

Protection: The 5'-hydroxyl group of the deoxyribose sugar is protected to prevent it from reacting in subsequent steps. This is often achieved using a bulky protecting group like trityl chloride in the presence of a base such as pyridine.

-

Activation and Substitution: The 3'-hydroxyl group is then activated, typically by converting it into a good leaving group like a mesylate using methanesulfonyl chloride. This is followed by nucleophilic substitution with an azide source, such as lithium azide or sodium azide, which displaces the leaving group to introduce the crucial 3'-azido functionality. This step usually proceeds with an inversion of stereochemistry at the C3' position.

-

Deprotection: Finally, the protecting group on the 5'-hydroxyl is removed, often under acidic conditions (e.g., using 80% acetic acid), to yield the final this compound product.

-

Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain this compound of high purity.

Quantification of Zidovudine in Human Plasma using LC-MS/MS

This protocol describes a validated method for the sensitive quantification of Zidovudine (ZDV) in human plasma, employing this compound (ZDV-IS) as the internal standard.

Materials and Reagents:

-

Zidovudine (analytical standard)

-

This compound (internal standard, ZDV-IS)

-

Human plasma (blank, from drug-free donors)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Acetic Acid (analytical grade)

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column: Reversed-phase C18, e.g., Phenomenex Synergi Hydro-RP (2.0 × 150 mm)

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of ZDV and ZDV-IS in water.

-

Prepare a working internal standard solution (e.g., 500 ng/mL of ZDV-IS) in water.

-

Prepare a series of ZDV working standard stock solutions for calibration curve and quality control (QC) samples.

-

-

Sample Preparation (Solid Phase Extraction):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working internal standard solution (ZDV-IS).

-

Add 200 µL of water to each sample and vortex.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute the analytes (ZDV and ZDV-IS) with 0.5 mL of methanol.

-

The eluate is then ready for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with an aqueous solution of 15% acetonitrile and 0.1% acetic acid.

-

Flow Rate: As appropriate for the column dimensions (e.g., 0.2-0.4 mL/min).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Zidovudine (ZDV): m/z 268 → 127

-

This compound (ZDV-IS): m/z 271 → 130

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum signal intensity for both transitions.

-

-

-

Data Analysis:

-

Integrate the peak areas for both ZDV and ZDV-IS.

-

Calculate the peak area ratio (ZDV area / ZDV-IS area).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the ZDV calibrators using a weighted linear regression model.

-

Determine the concentration of ZDV in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Mechanism of Action of Zidovudine

To understand the context of this compound's application, it is essential to grasp the mechanism of action of the parent drug.

Caption: Intracellular activation and mechanism of action of Zidovudine.

Zidovudine is a prodrug that must be activated intracellularly to exert its antiviral effect.[2]

-

Anabolic Phosphorylation: Cellular enzymes, primarily thymidine kinase, convert Zidovudine sequentially into its monophosphate (ZDV-MP), diphosphate (ZDV-DP), and finally its active triphosphate (ZDV-TP) form.

-

Inhibition of Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV's reverse transcriptase enzyme. It competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the enzyme's active site.

-

DNA Chain Termination: More importantly, if ZDV-TP is incorporated into the growing viral DNA strand, it causes chain termination.[2] The 3'-azido group of Zidovudine prevents the formation of the next 5' to 3' phosphodiester bond, which is essential for DNA chain elongation. This halts the synthesis of viral DNA, thereby inhibiting HIV replication.[2]

Zidovudine has a significantly higher affinity for HIV reverse transcriptase than for human DNA polymerases, which accounts for its selective antiviral activity.[3]

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Zidovudine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine-d3 (Azidothymidine-d3) is the deuterated analog of Zidovudine (AZT), a nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone in the treatment of HIV infection. The substitution of three hydrogen atoms with deuterium in the thymidine methyl group can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be very similar to those of Zidovudine, with the primary difference being its molecular weight due to the presence of deuterium isotopes. Quantitative data for both compounds are summarized below for comparative analysis.

Table 1: Physical and Chemical Properties of this compound and Zidovudine

| Property | This compound | Zidovudine |

| Chemical Name | 3'-Azido-3'-deoxythymidine-methyl-d3 | 3'-Azido-3'-deoxythymidine |

| Synonyms | Azidothymidine-d3, AZT-d3 | Azidothymidine, AZT |

| Molecular Formula | C₁₀H₁₀D₃N₅O₄ | C₁₀H₁₃N₅O₄[1] |

| Molecular Weight | 270.26 g/mol [1] | 267.24 g/mol [2] |

| Appearance | White to off-white solid | White to off-white crystalline solid |

| Melting Point | Not explicitly reported, expected to be similar to Zidovudine | 113-115 °C[2] |

| Solubility | Not explicitly reported, expected to be similar to Zidovudine | Soluble in DMSO and methanol |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.[3] |

Mechanism of Action

Zidovudine is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate metabolite, Zidovudine triphosphate (ZDV-TP). ZDV-TP acts as a competitive inhibitor of viral reverse transcriptase and can also be incorporated into the growing viral DNA chain. The absence of a 3'-hydroxyl group on the incorporated Zidovudine molecule prevents the formation of a phosphodiester bond with the next incoming deoxynucleotide, leading to the termination of DNA chain elongation and thus inhibiting viral replication. The mechanism for this compound is identical.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method is adapted from established protocols for Zidovudine and is suitable for the quantitative analysis of this compound and the detection of potential impurities.[4]

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Materials:

-

This compound reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (HPLC grade).

3. Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and acetonitrile (e.g., 40:60 v/v).[4] The exact ratio may be optimized for best separation.

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: Ambient.

-

Detection Wavelength: 270 nm.[4]

-

Injection Volume: 20 µL.[4]

4. Standard Solution Preparation:

-

Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

5. Sample Preparation:

-

Accurately weigh the sample containing this compound and dissolve it in a known volume of methanol.

-

Dilute the sample solution with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

6. Analysis:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

-

Inject the sample solution and determine the concentration of this compound from the calibration curve.

-

Impurity profiling can be performed by analyzing the chromatogram for any additional peaks and quantifying them relative to the main this compound peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Quantitative Analysis

Quantitative NMR (qNMR) can be employed for the accurate determination of this compound purity using an internal standard.[5]

1. Instrumentation:

-

NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

2. Reagents and Materials:

-

This compound sample.

-

Deuterated solvent (e.g., DMSO-d₆).

-

Internal standard of known purity (e.g., maleic acid).

3. Sample Preparation:

-

Accurately weigh a specific amount of the this compound sample and the internal standard into a vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent.

-

Transfer the solution to an NMR tube.

4. NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete T1 relaxation of all relevant protons (typically 5 times the longest T1).

-

Optimize acquisition parameters for a good signal-to-noise ratio.

5. Data Processing and Analysis:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate the signals corresponding to the protons of this compound (excluding the deuterated methyl group) and the protons of the internal standard.

-

Calculate the purity of this compound using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS * 100

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

_sample refers to this compound

-

_IS refers to the internal standard

-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Identification

LC-MS/MS is a powerful technique for confirming the molecular weight of this compound and identifying potential impurities.[6][7]

1. Instrumentation:

-

Liquid chromatograph coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

2. Chromatographic Conditions:

-

Use an HPLC method similar to the one described above to separate this compound from any impurities.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for Zidovudine.

-

Scan Mode: Full scan mode to detect all ions within a specified mass range.

-

MS/MS Analysis: For structural elucidation of impurities, perform fragmentation of the parent ions of interest.

4. Analysis:

-

Confirm the molecular weight of this compound by observing the [M+H]⁺ ion at m/z 271.26.

-

Analyze the full scan data for any other ions that may correspond to impurities.

-

Use the MS/MS fragmentation patterns to identify the structure of any detected impurities by comparing them to known degradation products of Zidovudine or by de novo structural elucidation.[7]

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with robust and validated experimental protocols for its analysis. The provided information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this important deuterated nucleoside analog. The methodologies described can be adapted and optimized for specific laboratory settings and analytical requirements.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Zidovudine Pharmaceutical Secondary Standard; Certified Reference Material 30516-87-1 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. ijrpc.com [ijrpc.com]

- 5. emerypharma.com [emerypharma.com]

- 6. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bot Verification [rasayanjournal.co.in]

The Impact of Isotopic Substitution on the Molecular Weight of Zidovudine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular weight difference between Zidovudine and its deuterated analogue, Zidovudine-d3. This information is critical for researchers in the fields of pharmacology, drug metabolism, and bioanalytical chemistry, particularly for those utilizing isotope dilution methods in pharmacokinetic and metabolic studies.

Core Data Summary

The key difference between Zidovudine and this compound lies in the substitution of three protium (¹H) atoms with three deuterium (²H or D) atoms. This isotopic substitution results in a predictable increase in the molecular weight of the molecule. The quantitative data is summarized in the table below.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Zidovudine | C₁₀H₁₃N₅O₄ | 267.24[1][2][3][4] |

| This compound | C₁₀H₁₀D₃N₅O₄ | 270.26[5] |

| Difference | 3.02 |

The observed difference of 3.02 g/mol is consistent with the replacement of three hydrogen atoms (atomic weight ~1.008 g/mol ) with three deuterium atoms (atomic weight ~2.014 g/mol ).

Experimental Determination of Molecular Weight

The molecular weights of Zidovudine and its deuterated isotopologue are typically determined using high-resolution mass spectrometry (HRMS). The following is a generalized experimental protocol for such a determination, often employed in quantitative bioanalysis where this compound serves as an internal standard.

Protocol: Molecular Weight Determination by LC-HRMS

-

Sample Preparation:

-

Prepare standard solutions of Zidovudine and this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

For analysis in a biological matrix (e.g., plasma, urine), a protein precipitation or solid-phase extraction step would be necessary, followed by spiking the sample with a known concentration of this compound as an internal standard.

-

-

Chromatographic Separation (LC):

-

Inject the prepared sample into a liquid chromatography system.

-

Use a suitable column (e.g., C18) to separate the analyte from other components.

-

Employ a gradient elution method with a mobile phase consisting of, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

-

Mass Spectrometric Analysis (HRMS):

-

The eluent from the LC system is introduced into the ion source (e.g., electrospray ionization - ESI) of a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Operate the mass spectrometer in positive ion mode to detect the protonated molecules [M+H]⁺.

-

Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).

-

-

Data Analysis:

-

Extract the exact masses of the [M+H]⁺ ions for both Zidovudine and this compound from the high-resolution mass spectra.

-

The molecular weight is calculated by subtracting the mass of a proton from the observed exact mass of the [M+H]⁺ ion.

-

Metabolic Pathway of Zidovudine

Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active. Its metabolism is a critical aspect of its efficacy and toxicity profile. The primary metabolic pathways include phosphorylation, glucuronidation, and reduction of the azido group.[6]

Caption: Metabolic activation and inactivation pathways of Zidovudine.

The deuteration in this compound is typically at a metabolically stable position to ensure that it co-elutes with the parent drug during chromatography and has the same ionization efficiency, making it an ideal internal standard for quantitative studies of Zidovudine's pharmacokinetics.

References

Zidovudine-d3 for HIV Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zidovudine-d3 (ZDV-d3), its application in HIV research, and detailed methodologies for its use. Zidovudine (ZDV), also known as Azidothymidine (AZT), was the first antiretroviral agent approved for the treatment of HIV infection.[1] As a deuterated analog, this compound serves as an essential tool, primarily as a stable isotope-labeled internal standard, for the accurate quantification of Zidovudine in complex biological matrices.[2][3] This guide delves into the mechanism of action of Zidovudine, its pharmacokinetic properties, and provides detailed protocols for its quantification using this compound.

Mechanism of Action of Zidovudine

Zidovudine is a synthetic thymidine analogue that belongs to the class of Nucleoside Reverse Transcriptase Inhibitors (NRTIs).[4] It is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[5]

-

Cellular Uptake: Zidovudine enters host cells, including lymphocytes, through passive diffusion and via uptake transporters.[4]

-

Intracellular Phosphorylation: Once inside the cell, Zidovudine is sequentially phosphorylated by host cellular kinases. Thymidine kinase converts ZDV to ZDV-monophosphate (ZDV-MP), which is then converted to ZDV-diphosphate (ZDV-DP) by thymidylate kinase. Finally, nucleoside diphosphate kinase mediates the formation of the active metabolite, ZDV-triphosphate (ZDV-TP).[4][6]

-

Inhibition of HIV Reverse Transcriptase: ZDV-TP acts as a competitive inhibitor of HIV-1 reverse transcriptase. It competes with the natural substrate, thymidine triphosphate (dTTP), for incorporation into the growing viral DNA chain.[5]

-

DNA Chain Termination: Upon incorporation into the viral DNA, the azido group at the 3' position of ZDV-TP prevents the formation of the 5'-3' phosphodiester bond required for DNA elongation. This results in the termination of viral DNA synthesis, thereby halting HIV replication.[4][5]

The selectivity of Zidovudine is attributed to its higher affinity for HIV reverse transcriptase compared to human DNA polymerases.[1]

Pharmacokinetics and Metabolism of Zidovudine

A thorough understanding of Zidovudine's pharmacokinetic profile is essential for interpreting research data. The primary application of this compound is to facilitate precise pharmacokinetic studies of Zidovudine.

| Parameter | Value | Reference |

| Bioavailability | 60-70% | [2] |

| Protein Binding | 34-38% | [2] |

| Volume of Distribution | 1.6 L/kg | [2] |

| Plasma Half-life | ~1.1 hours | [2] |

| Primary Metabolism | Hepatic glucuronidation | [7] |

| Major Metabolite | 3'-azido-3'-deoxy-5'-O-β-D-glucopyranuronosylthymidine (GZDV) | [7] |

| Primary Elimination | Renal excretion of GZDV and unchanged drug | [7] |

The major metabolic pathway for Zidovudine is conjugation by glucuronyl transferase to the inactive metabolite, GZDV.[7] Approximately 65-75% of an administered dose is eliminated via this pathway.[7]

Quantitative Analysis using this compound

This compound is the ideal internal standard for the quantification of Zidovudine in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its chemical properties are nearly identical to Zidovudine, ensuring similar behavior during sample extraction and chromatographic separation, while its mass difference allows for distinct detection by the mass spectrometer.[2][3]

LC-MS/MS Parameters for Quantification

The following table summarizes the key parameters for a validated LC-MS/MS method for the simultaneous quantification of Zidovudine (ZDV) and its stable isotope-labeled internal standard (IS), this compound.

| Parameter | Zidovudine (Analyte) | This compound (Internal Standard) | Reference |

| Ionization Mode | ESI Positive | ESI Positive | [1] |

| Precursor Ion (m/z) | 268 | 271 | [1][8] |

| Product Ion (m/z) | 127 | 130 | [1][8] |

| Linearity Range | 1 - 3000 ng/mL | N/A | [1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL in plasma | N/A | [1] |

| Extraction Recovery | 92.3% | Not specified, assumed similar | [1] |

Experimental Protocol: Quantification of Zidovudine in Human Plasma

This protocol is adapted from a validated, sensitive LC-MS/MS assay.[1][2]

3.2.1. Materials and Reagents

-

Zidovudine (ZDV) reference standard

-

This compound (ZDV-IS)

-

Human plasma (EDTA anticoagulant)

-

Acetonitrile (ACN), HPLC grade

-

Acetic Acid, HPLC grade

-

Water, HPLC grade

-

Oasis HLB 1cc Solid Phase Extraction (SPE) cartridges

3.2.2. Preparation of Solutions

-

Stock Solutions: Prepare individual stock solutions of ZDV and ZDV-IS in water.

-

Working Standard Solutions: Prepare a series of combined ZDV working standard solutions for the calibration curve by diluting the ZDV stock solution with water.

-

Internal Standard Working Solution: Prepare a 500 ng/mL working solution of ZDV-IS in water.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations from a separate ZDV stock solution.

3.2.3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (unknown, calibrator, or QC), add a specified volume of the ZDV-IS working solution.

-

Perform a solid-phase extraction using Oasis HLB cartridges.

-

Wash the cartridges to remove interferences.

-

Elute the analytes (ZDV and ZDV-IS) from the cartridges.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

3.2.4. Chromatographic Conditions

-

HPLC Column: Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent.[1]

-

Mobile Phase: An isocratic mobile phase consisting of 15% acetonitrile and 0.1% acetic acid in water.[1]

-

Flow Rate: As appropriate for the column dimensions (e.g., 200-400 µL/min).

-

Column Temperature: 30 °C.[9]

-

Injection Volume: 25 µL.[9]

3.2.5. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

3.2.6. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio (ZDV/ZDV-IS) against the nominal concentration of the ZDV calibrators.

-

Use a linear regression model to fit the calibration curve.

-

Determine the concentration of ZDV in unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an indispensable tool for researchers in the field of HIV. Its use as a stable isotope-labeled internal standard enables the development of highly accurate, sensitive, and reproducible bioanalytical methods. The detailed protocols and data presented in this guide provide a solid foundation for laboratories to implement robust assays for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving Zidovudine. The precise quantification afforded by this methodology is critical for advancing our understanding of Zidovudine's clinical pharmacology and optimizing its use in HIV treatment and prevention strategies.

References

- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. Pharmacokinetics of Zidovudine Phosphorylation in Human Immunodeficiency Virus-Positive Thai Patients and Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zidovudine Phosphorylation Determined Sequentially over 12 Months in Human Immunodeficiency Virus-Infected Patients with or without Previous Exposure to Antiretroviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.iarc.who.int [publications.iarc.who.int]

- 8. researchgate.net [researchgate.net]

- 9. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Suppliers and Availability of Zidovudine-d3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Zidovudine-d3, a deuterated analog of the antiretroviral drug Zidovudine. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, particularly in the fields of pharmacokinetics, bioanalytical method development, and HIV research. This compound is primarily utilized as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure the accuracy and precision of Zidovudine quantification in biological matrices.

Commercial Availability of this compound

The following table summarizes the key commercial suppliers of this compound and related isotopically labeled analogs. The information provided is based on publicly available data from the suppliers' websites and catalogs. It is important to note that availability, pricing, and lead times are subject to change and should be confirmed directly with the respective suppliers.

| Supplier | Product Name(s) | Catalog Number(s) | Purity/Isotopic Enrichment | Available Quantities |

| MedChemExpress | This compound | HY-17413S | >98% | 1mg, 5mg, 10mg |

| Zidovudine-13C,d3 | HY-17413S1 | 99.5% atom D; 99.0% atom 13C[1] | 1mg, 5mg | |

| Toronto Research Chemicals | This compound | Z525002 | >98% | 1mg, 5mg, 10mg, 25mg |

| Alsachim | This compound | S-5680 | >98% | 1mg, 5mg |

| Santa Cruz Biotechnology | This compound | sc-217694 | >98% | 1mg, 5mg |

| Cayman Chemical | This compound | 10009199 | ≥98% | 1mg, 5mg |

Core Applications and Synthesis Overview

This compound's primary application is as a stable isotope-labeled internal standard for the quantification of Zidovudine in biological samples by LC-MS/MS. The use of a deuterated internal standard is the gold standard in bioanalytical chemistry as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for variations during sample preparation and analysis.

Experimental Protocols

Bioanalytical Quantification of Zidovudine using this compound as an Internal Standard

The following is a representative experimental protocol for the quantification of Zidovudine in human plasma using this compound as an internal standard, adapted from established LC-MS/MS methods.

1. Sample Preparation: Solid Phase Extraction (SPE)

-

Objective: To extract Zidovudine and this compound from plasma and remove interfering substances.

-

Materials:

-

Human plasma samples

-

Zidovudine and this compound stock solutions

-

Oasis HLB SPE cartridges

-

Methanol

-

Water, HPLC grade

-

0.1% Formic acid in water

-

-

Procedure:

-

Spike 200 µL of human plasma with 20 µL of this compound internal standard working solution.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify Zidovudine and this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A time-programmed gradient from 5% to 95% mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Zidovudine: Precursor ion (Q1) m/z 268.1 → Product ion (Q3) m/z 127.1

-

This compound: Precursor ion (Q1) m/z 271.1 → Product ion (Q3) m/z 127.1

-

-

Optimization: Dwell time, collision energy, and other MS parameters should be optimized for maximum sensitivity.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of Zidovudine and a typical experimental workflow for its quantification.

Caption: Mechanism of action of Zidovudine.

Caption: Bioanalytical workflow for Zidovudine quantification.

References

Zidovudine-d3: A Technical Safety and Handling Guide for Research Professionals

Introduction

Safety Data Summary

The following tables summarize the key quantitative data regarding the physical, chemical, and toxicological properties of Zidovudine, which should be considered representative for Zidovudine-d3.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀D₃N₅O₄ | [2][3] |

| Molecular Weight | 270.26 g/mol (calculated) | [2][3] |

| Appearance | White to off-white crystalline solid or powder.[3][4] | [3][4] |

| Melting Point | 106-112 °C or 120-122 °C.[4] | [4] |

| Solubility | Soluble in water (25 mg/mL at 25 °C) and ethanol (67 mg/mL).[4] | [4] |

| pKa | 9.68 | [4] |

| Optical Rotation | [α]D²⁵ +99° (c = 0.5 in water).[4] | [4] |

Toxicological Data

| Test | Species | Route | Value | Source |

| LD50 | Rat (male) | Oral | 3084 mg/kg | |

| LD50 | Rat (female) | Oral | 3683 mg/kg | |

| LD50 | Mouse (male) | Oral | 3568 mg/kg | |

| LD50 | Mouse (female) | Oral | 3062 mg/kg | |

| LD50 | All Species | IV | >750 mg/kg | |

| TDLO | Woman | Oral | 1 g/kg/6W intermittent | [5] |

| LDLO | Man | Oral | 86 mg/kg/1W intermittent | [5] |

Hazard Classifications

| Hazard Category | Classification | Source |

| Carcinogenicity | Suspected of causing cancer (Category 2).[5][6][7][8] May cause cancer (Category 1A).[5] | [5][6][7][8] |

| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2).[5][6][7] | [5][6][7] |

| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (Category 2).[5][6][7] | [5][6][7] |

| Specific Target Organ Toxicity | May cause damage to organs (bone marrow, liver) through prolonged or repeated exposure (Category 2).[6] | [6] |

| Acute Toxicity (Oral) | Harmful if swallowed (Category 4).[7] | [7] |

| Eye Irritation | Causes serious eye irritation (Category 2A).[6] | [6] |

Experimental Protocols: Safe Handling Workflow

The following diagram outlines the recommended workflow for the safe handling of this compound in a laboratory environment. Adherence to these procedures is critical to minimize exposure risk.

Caption: Workflow for Safe Handling of this compound in a Laboratory Setting.

Handling Precautions and Personal Protective Equipment (PPE)

Given the health hazards associated with Zidovudine, including suspected carcinogenicity, mutagenicity, and reproductive toxicity, stringent handling precautions are mandatory.[5][6][7]

-

Engineering Controls : All work with solid this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust.[8] A designated area for handling this compound should be established.

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Chemical safety glasses with side shields or goggles are required.[6][8]

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn and inspected before use.[8] Gloves should be changed immediately if contaminated.

-

Body Protection : A laboratory coat must be worn.[6]

-

-

Hygiene Practices : Avoid creating dust.[8] Wash hands thoroughly after handling.[6][7] Do not eat, drink, or smoke in the laboratory.

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[8]

-

Skin Contact : Remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

-

Eye Contact : Rinse cautiously with water for several minutes.[6][8] Remove contact lenses if present and easy to do.[6] Continue rinsing and seek medical attention if irritation persists.[6]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Spill and Waste Disposal

-

Spills : In case of a spill, evacuate the area and prevent dust from spreading. Wear appropriate PPE and clean up the spill using a spill kit. Collect the spilled material in a sealed container for disposal.

-

Waste Disposal : All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[8]

Conclusion

This compound is a valuable tool in HIV research and drug development. However, its potent pharmacological activity and associated health hazards necessitate a thorough understanding and implementation of strict safety protocols. By adhering to the guidelines outlined in this document, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. scribd.com [scribd.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. pharmacopoeia.com [pharmacopoeia.com]

- 8. medkoo.com [medkoo.com]

Methodological & Application

Application Note: High-Throughput Quantification of Zidovudine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Zidovudine (ZDV), a nucleoside analog reverse transcriptase inhibitor (NRTI), is a critical component in antiretroviral therapy for the treatment of HIV infection.[1][2] Therapeutic drug monitoring of Zidovudine is essential to ensure optimal drug exposure, minimize toxicity, and manage drug-drug interactions. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-IS), ensures high accuracy and precision by correcting for matrix effects and variability during sample processing.[1][3] This method is suitable for clinical research and pharmacokinetic studies.

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the quantification of Zidovudine from plasma samples.

Caption: LC-MS/MS workflow for Zidovudine analysis.

Methodology

1. Sample Preparation

A solid-phase extraction (SPE) method is employed for the efficient extraction of Zidovudine and the internal standard from human plasma.

-

Materials:

-

Human plasma

-

This compound (working solution: 500 ng/mL in water)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Oasis HLB 1cc SPE cartridges

-

-

Protocol:

-

Pipette 100 µL of plasma (calibration standards, quality controls, or unknown samples) into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution.

-

Add 200 µL of water and vortex to mix.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water to remove interferences.

-

Elute Zidovudine and this compound with 0.5 mL of methanol.

-

The eluate is then ready for injection into the LC-MS/MS system.

-

2. Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

| Parameter | Condition |

| Column | Phenomonex Synergi Hydro-RP (2.0 x 150 mm, 4 µm) |

| Mobile Phase | 15% Acetonitrile and 0.1% Acetic Acid in Water |

| Flow Rate | 0.200 mL/min |

| Column Temperature | 35°C |

| Autosampler Temp. | 15°C |

| Injection Volume | 3 µL |

3. Mass Spectrometry

Detection and quantification are performed using a triple quadrupole mass spectrometer with electrospray ionization in the positive ion mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions: | |

| Zidovudine | 268.0 -> 127.0 |

| This compound (IS) | 271.0 -> 130.0 |

Method Validation Data

The method was validated for linearity, accuracy, precision, and recovery.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL.[1][3][4]

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Zidovudine | 1 - 3000 | > 0.99 |

Accuracy and Precision

The intra-day and inter-day precision and accuracy were evaluated at four quality control (QC) levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Deviation) | Inter-day Precision (%CV) | Inter-day Accuracy (% Deviation) |

| LLOQ | 1 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |

| Low | 5 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |

| Mid | 250 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |

| High | 2500 | ≤ 10.0 | ≤ 8.3 | ≤ 10.0 | ≤ 8.3 |

Data derived from validation results demonstrating high accuracy (≤ 8.3% deviation) and high precision (≤ 10% CV)[1][3][4].

Recovery

The extraction recovery of Zidovudine and the internal standard was high and consistent.

| Analyte | Mean Extraction Recovery (%) |

| Zidovudine | 92.3 |

| This compound (IS) | Consistent with Zidovudine |

The use of a stable labeled isotopic internal standard ensures that any variability in recovery between the analyte and the internal standard is minimized.[1]

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the analyte, the internal standard, and the final calculated concentration, highlighting the principle of stable isotope dilution analysis.

Caption: Principle of quantification using an internal standard.

This application note details a validated LC-MS/MS method for the sensitive and accurate quantification of Zidovudine in human plasma. The use of this compound as an internal standard is crucial for correcting analytical variability, thereby ensuring the reliability of the results. The described protocol is straightforward and can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of Zidovudine.

References

- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpharmtech.com [asianpharmtech.com]

- 3. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Zidovudine-d3 in Human Plasma Assays

Introduction

Zidovudine (ZDV), also known as Azidothymidine (AZT), is a nucleoside reverse transcriptase inhibitor (NRTI) fundamental to the treatment of Human Immunodeficiency Virus (HIV) infection.[1][2] As a thymidine analog, ZDV inhibits the HIV reverse transcriptase enzyme, which is crucial for viral replication.[3] Effective therapeutic drug monitoring is essential to ensure ZDV concentrations are sufficient for viral suppression while minimizing dose-related toxicity. For accurate quantification of ZDV in human plasma, stable isotope-labeled internal standards (SIL-IS) are preferred in bioanalytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Zidovudine-d3 (ZDV-d3) serves as an ideal internal standard because it is chemically identical to ZDV but has a different mass, allowing it to mimic the analyte's behavior during sample extraction and ionization, thus correcting for matrix effects and variability.[4][5]

Zidovudine is a prodrug that requires intracellular phosphorylation to its active form, zidovudine triphosphate (ZDV-TP).[1][3][6] However, this is a minor metabolic pathway in terms of overall drug clearance.[1][7][8] The primary route of metabolism is glucuronidation in the liver to form 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV), an inactive metabolite that is then excreted in the urine.[1][7][8][9] A smaller fraction of ZDV is metabolized through the reduction of its azido group to 3′-amino-3′-deoxythymidine (AMT).[7][8][10]

I. Experimental Protocol: Quantification of Zidovudine in Human Plasma using this compound by LC-MS/MS

This protocol details a validated method for the sensitive and accurate determination of Zidovudine in human plasma using this compound as an internal standard.

1. Materials and Reagents

-

Zidovudine (ZDV) analytical standard (>99.9% purity)

-

This compound (ZDV-IS) analytical standard (>99% purity)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid or acetic acid, LC-MS grade

-

Human plasma with K2-EDTA as anticoagulant[11]

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[4][5]

2. Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

3. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve ZDV and ZDV-d3 in methanol to obtain 1 mg/mL primary stock solutions.

-

Working Standard Solutions:

-

Prepare combined working solutions of ZDV for calibration curve (CC) standards and quality control (QC) samples by serial dilution of the ZDV stock solution with 50% methanol.

-

Prepare a ZDV-d3 internal standard working solution at a concentration of 500 ng/mL by diluting the ZDV-d3 stock solution with water.[4]

-

-

Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate ZDV working solutions to prepare CC standards and QC samples at low, medium, and high concentrations.[4][11]

4. Sample Preparation (Solid-Phase Extraction)

-

Thaw plasma samples and vortex for 5 minutes.[11]

-

To 100 µL of plasma sample, CC standard, or QC sample in a clean tube, add 50 µL of the 500 ng/mL ZDV-d3 internal standard working solution.[4]

-

Vortex the mixture.

-

Condition an SPE cartridge (e.g., Oasis HLB 1cc) with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject the reconstituted sample into the LC-MS/MS system.

II. LC-MS/MS Analytical Method

The following table summarizes the instrumental conditions for the analysis of Zidovudine.

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC Column | Phenomenex Synergi Hydro-RP (2.0 x 150 mm) or equivalent C18 column[4][5] |

| Mobile Phase | 15% Acetonitrile and 0.1% Acetic Acid in water[4][5] |

| Flow Rate | 0.5 mL/min[2] |

| Injection Volume | 20 µL[11] |

| Column Temperature | Ambient |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[5] |

| Monitored Transitions | Zidovudine (ZDV): 268/127; this compound (ZDV-IS): 271/130[4][5] |

| Dwell Time | 200 ms |

| Ion Source Temp. | 500°C |

III. Data Presentation and Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., US-FDA) to ensure its reliability for bioanalytical applications.[2][4]

Table 1: Calibration Curve and Quality Control Sample Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Std 1 | 1 |

| Calibration Std 2 | 5 |

| Calibration Std 3 | 15 |

| Calibration Std 4 | 50 |

| Calibration Std 5 | 250 |

| Calibration Std 6 | 1000 |

| Calibration Std 7 | 2500 |

| Calibration Std 8 | 3000 |

| LLOQ QC | 1 |

| Low QC | 5 |

| Medium QC | 250 |

| High QC | 2500 |

LLOQ: Lower Limit of Quantification; QC: Quality Control. Concentrations are based on a typical linear range of 1-3000 ng/mL.[4][5]

Table 2: Summary of Method Validation Parameters

| Validation Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.99 | > 0.995[11] |

| Linear Range | - | 1 - 3000 ng/mL[4][5] |

| LLOQ | - | 1 ng/mL[4][5] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10%[4][5] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | ≤ 10%[4][5] |

| Accuracy (% Deviation) | Within ±15% (±20% for LLOQ) | ≤ 8.3%[4][5] |

| Recovery | Consistent and reproducible | ~92.3% for ZDV[4][5] |

| Matrix Effect | Consistent and reproducible | ~5% suppression for ZDV[4] |

IV. Visualizations

Caption: Experimental workflow for Zidovudine plasma analysis.

Caption: Metabolic pathways of Zidovudine.

References

- 1. ClinPGx [clinpgx.org]

- 2. impressions.manipal.edu [impressions.manipal.edu]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 7. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of Zidovudine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics and bioavailability of zidovudine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ijpcbs.com [ijpcbs.com]

Application Note: Quantitative Analysis of Zidovudine in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Zidovudine (ZDV) in human plasma. The method utilizes a stable isotope-labeled internal standard, Zidovudine-d3 (ZDV-d3), to ensure high accuracy and precision. Sample preparation involves a straightforward protein precipitation step, followed by chromatographic separation on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method is highly suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable Zidovudine quantification.

Introduction

Zidovudine (also known as AZT) is a nucleoside analog reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV/AIDS.[1] Accurate measurement of Zidovudine concentrations in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. This application note presents a validated LC-MS/MS method employing this compound as an internal standard for the precise and accurate quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it compensates for variability in sample preparation and matrix effects.[2]

Experimental

Materials and Reagents

-

Zidovudine (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Human plasma (blank, drug-free)

-

Ultrapure water

Instrumentation

-

Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) or equivalent

Preparation of Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Zidovudine and this compound in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of Zidovudine by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

-

Sample Preparation Protocol

-

Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (100 ng/mL this compound).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B for 3 min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 50 psi |

| Curtain Gas | 35 psi |

| Temperature | 500°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Q1 Mass (Da) | Q3 Mass (Da) | Declustering Potential (V) | Collision Energy (V) |

| Zidovudine | 268.1 | 127.1 | 60 | 25 |

| This compound | 271.1 | 130.1 | 60 | 25 |

Method Validation

The method was validated according to the US FDA guidelines for bioanalytical method validation.

Linearity

The calibration curve was linear over the concentration range of 1 to 2000 ng/mL. The coefficient of determination (r²) was consistently >0.99.

Table 4: Calibration Curve Summary

| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |

| Zidovudine | 1 - 2000 | y = 0.0025x + 0.0012 | >0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ (1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (1500 ng/mL).

Table 5: Precision and Accuracy Data

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| Low QC | 3 | 5.2 | 98.7 | 6.5 | 101.2 |

| Mid QC | 100 | 4.1 | 101.5 | 5.3 | 99.8 |

| High QC | 1500 | 3.5 | 99.2 | 4.8 | 100.7 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at Low, Mid, and High QC concentrations.

Table 6: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| Low QC | 3 | 92.5 | 98.1 |

| Mid QC | 100 | 94.1 | 99.5 |

| High QC | 1500 | 93.8 | 98.9 |

Visualized Workflows

Caption: A flowchart of the Zidovudine quantitative analysis workflow.

Caption: The logical relationship between analytical components.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method well-suited for demanding clinical and research applications. The simple protein precipitation sample preparation protocol allows for high throughput analysis.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Zidovudine in Human Plasma using LC-MS/MS with Zidovudine-d3 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Zidovudine (AZT) in human plasma. The method utilizes a simple and efficient sample preparation technique followed by analysis using liquid chromatography with tandem mass spectrometry (LC-MS/MS). Zidovudine-d3, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision.[1][2] The method was validated according to the US-FDA guidelines and is suitable for high-throughput analysis in clinical and research settings for therapeutic drug monitoring and pharmacokinetic studies.[3]

Introduction

Zidovudine (3'-azido-3'-deoxythymidine) is a nucleoside analog reverse transcriptase inhibitor (NRTI) that was the first drug approved by the U.S. Food and Drug Administration (USFDA) for the treatment of HIV infection.[4] It plays a crucial role in multidrug combination regimens for both adult and pediatric HIV-1 treatment and is effective in preventing mother-to-child transmission.[4] Therapeutic drug monitoring is essential to ensure effective viral suppression and to avoid drug-related toxicity.[3] Therefore, a reliable and sensitive bioanalytical method is crucial for accurately measuring Zidovudine concentrations in biological matrices.[5] This application note presents a validated LC-MS/MS method for the determination of Zidovudine in human plasma, utilizing this compound as the internal standard to compensate for variability during sample processing and analysis.[1][6]

Experimental

Materials and Reagents

-

Zidovudine (Reference Standard)

-

This compound (Internal Standard)

-

HPLC-grade methanol and acetonitrile

-

Formic acid (reagent grade)

-

Ammonium acetate (reagent grade)

-

Human plasma (drug-free)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB 1cc)[1]

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[1]

Preparation of Standard and Quality Control Solutions

Stock solutions of Zidovudine and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serially diluting the stock solution with a methanol/water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Bioanalytical Protocol

A detailed, step-by-step protocol for the quantification of Zidovudine in human plasma is provided below.

Sample Preparation: Solid Phase Extraction (SPE)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (this compound, 500 ng/mL).

-

Add 200 µL of water to each sample and vortex to mix.[1]

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Elute the analytes with 0.5 mL of methanol.[1]

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

The analysis was performed using a reversed-phase HPLC column coupled to a triple quadrupole mass spectrometer.

| Parameter | Condition |

| HPLC Column | C18 column (e.g., Phenomonex Synergi Hydro-RP, 2.0 x 150 mm)[1] |

| Mobile Phase | A: 0.1% Formic acid in waterB: 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic elution with 15% B[1] |

| Flow Rate | 0.200 mL/min[1] |

| Column Temperature | 35°C[1] |

| Autosampler Temp | 15°C[1] |

| Injection Volume | 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |

| MRM Transitions | Zidovudine: m/z 268.1 → 127.1this compound: m/z 271.1 → 130.1 |

Method Validation Summary

The bioanalytical method was validated for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability in accordance with FDA guidelines.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 3000 ng/mL for Zidovudine in human plasma. The coefficient of determination (r²) was consistently > 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | < 15 | < 15 | ± 15 | ± 15 |

| Low QC | 5 | < 10 | < 10 | ± 10 | ± 10 |

| Medium QC | 250 | < 8 | < 8 | ± 8 | ± 8 |

| High QC | 2500 | < 7 | < 7 | ± 7 | ± 7 |

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the efficiency of the sample preparation process and to evaluate the impact of plasma components on ionization.

| Analyte | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |

| Zidovudine | 92.3[1] | 5 (suppression)[1] |

| This compound | 92.5 | 5 (suppression)[1] |

The use of a stable isotope-labeled internal standard effectively compensated for the observed matrix effect.[1]

Stability

The stability of Zidovudine in human plasma was evaluated under various conditions to reflect typical sample handling and storage.

| Stability Condition | Duration | Result |

| Bench-top | 4 hours at room temperature | Stable |

| Freeze-thaw | 3 cycles | Stable |

| Long-term | 30 days at -80°C | Stable |

Visualizations

Caption: Experimental workflow for Zidovudine bioanalysis.

Caption: Logical flow of bioanalytical method development.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput means for the quantitative analysis of Zidovudine in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results. The method has been successfully validated and is suitable for application in pharmacokinetic studies and therapeutic drug monitoring of Zidovudine.

References

- 1. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. impressions.manipal.edu [impressions.manipal.edu]

- 4. A stability-indicating LC–MS/MS method for zidovudine: Identification, characterization and toxicity prediction of two major acid degradation products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determination of HIV drugs in biological matrices: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biopharmaservices.com [biopharmaservices.com]

Application Notes and Protocols for Therapeutic Drug Monitoring of Zidovudine (AZT) using Zidovudine-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zidovudine (AZT), the first approved antiretroviral agent, remains a critical component in the treatment of Human Immunodeficiency Virus (HIV) infection, particularly in certain populations and for the prevention of mother-to-child transmission.[1] Therapeutic Drug Monitoring (TDM) of AZT is essential to ensure optimal therapeutic outcomes while minimizing dose-related toxicities, such as bone marrow suppression.[2] These application notes provide a detailed protocol for the quantitative analysis of Zidovudine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Zidovudine-d3 as a stable isotope-labeled internal standard.

Principle of the Method

The method described herein is based on the principle of stable isotope dilution analysis coupled with LC-MS/MS. This compound, a deuterated form of Zidovudine, is added to the plasma sample as an internal standard (IS).[3] Due to its identical chemical and physical properties to the analyte, this compound co-elutes and co-ionizes with Zidovudine during LC-MS/MS analysis, allowing for accurate quantification by correcting for variations in sample preparation and instrument response. The method involves protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection using tandem mass spectrometry.

Zidovudine (AZT) Signaling Pathway

Zidovudine is a prodrug that requires intracellular phosphorylation to become pharmacologically active.[4][5][6] Cellular enzymes convert Zidovudine into Zidovudine-5'-monophosphate (ZDV-MP), then to Zidovudine-5'-diphosphate (ZDV-DP), and finally to the active metabolite, Zidovudine-5'-triphosphate (ZDV-TP).[5][7] ZDV-TP acts as a competitive inhibitor of HIV reverse transcriptase and as a chain terminator during viral DNA synthesis.[6] The primary routes of Zidovudine metabolism and inactivation are glucuronidation to 3′-azido-3′-deoxy-5′-O-β-D-glucopyranuronosylthymidine (GZDV) and reduction of the azido group to 3′-amino-3′-deoxythymidine (AMT).[5][7][8]

Experimental Workflow for AZT TDM

The therapeutic drug monitoring of AZT using this compound as an internal standard follows a systematic workflow from sample collection to data analysis.

Experimental Protocols

Materials and Reagents

-

Zidovudine (AZT) reference standard

-

This compound (internal standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Deionized water

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Instrumentation

-

A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Zidovudine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Zidovudine stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve.

-

Internal Standard Working Solution (500 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water to a final concentration of 500 ng/mL.[9]

Sample Preparation (Solid-Phase Extraction)

-

To 100 µL of plasma sample, add 20 µL of the 500 ng/mL this compound internal standard working solution and vortex.[9]

-

Add 200 µL of water to the sample and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the sample mixture onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water.

-

Elute the analytes with 0.5 mL of methanol.[9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions

| Parameter | Condition |

| LC Column | Reversed-phase C18 column (e.g., 2.0 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with 15% acetonitrile in water containing 0.1% formic acid[3][10] |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 10 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transitions | Zidovudine: 268 -> 127; this compound: 271 -> 130[3][10] |

Quantitative Data

The performance of the LC-MS/MS method for the quantification of Zidovudine should be validated according to regulatory guidelines. The following tables summarize typical validation parameters.

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Zidovudine | 1 - 3000 | > 0.99[3][10] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | 5 | < 10 | < 10 | 90 - 110 |

| Medium | 250 | < 10 | < 10 | 90 - 110 |

| High | 2500 | < 10 | < 10 | 90 - 110 |

| (Data synthesized from typical LC-MS/MS validation results)[3][10] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Zidovudine | > 90 | Minimal and consistent |

| This compound | > 90 | Minimal and consistent |

| (Data synthesized from typical LC-MS/MS validation results)[9] |

Therapeutic Range

While a definitive therapeutic range for Zidovudine has not been firmly established and is not routinely used in clinical practice, in-vitro studies suggest that continuous exposure to concentrations of approximately 1 µmol/L (267 ng/mL) may be required for optimal HIV suppression.[11][12] TDM can be valuable in specific clinical situations, such as managing drug-drug interactions, assessing adherence, or investigating unexpected toxicity or lack of efficacy.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the therapeutic drug monitoring of Zidovudine in human plasma. This application note offers a comprehensive guide for researchers and clinicians to implement this methodology, thereby contributing to the optimization of HIV therapy.

References

- 1. Retrovir, ZDV (formerly AZT) (zidovudine) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. researchgate.net [researchgate.net]

- 4. ClinPGx [clinpgx.org]

- 5. PharmGKB summary: zidovudine pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of zidovudine [hero.epa.gov]

- 9. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Validation of a sensitive LC/MS/MS method for the determination of zidovudine and lamivudine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2024.sci-hub.se [2024.sci-hub.se]

- 12. Pharmacokinetics of zidovudine administered intravenously and orally in children with human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Zidovudine-d3 in Advancing Antiretroviral Pharmacokinetic Research

Application Note

Introduction

Zidovudine (ZDV), the first approved antiretroviral agent for the treatment of HIV infection, remains a critical component of combination antiretroviral therapy. Understanding its pharmacokinetic profile is paramount for optimizing dosing regimens, minimizing toxicity, and improving therapeutic outcomes. Zidovudine-d3 (ZDV-d3), a stable isotope-labeled form of Zidovudine, serves as an invaluable tool in these pharmacokinetic studies. Its primary application is as an internal standard in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise and accurate quantification of Zidovudine in biological matrices such as human plasma. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and experiences similar ionization effects, thus correcting for variability in sample preparation and instrument response.

Data Presentation